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molecular formula C9H8BrN B1587362 7-Bromo-2-methylindole CAS No. 302912-38-5

7-Bromo-2-methylindole

Cat. No. B1587362
M. Wt: 210.07 g/mol
InChI Key: YFEGQGALXHJBIQ-UHFFFAOYSA-N
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Patent
US07138424B2

Procedure details

27.0 g of 2-bromonitrobenzene are placed in 400 ml of THF. The mixture is placed under nitrogen and cooled to −55° C. and then 800 ml of isopropenylmagnesium bromide at 0.5 M in THF are added dropwise. The mixture is left with stirring for 1 hour and then poured into saturated NH4Cl solution. It is extracted with ether, the extract is evaporated and then the residue is taken up in DCM. It is washed with saturated NaCl solution. It is dried and evaporated and then the residue is chromatographed on silica, eluting with an AcOEt/cyclohexane (1/9; v/v) mixture. This gives 10.7 g of the expected compound.
Quantity
27 g
Type
reactant
Reaction Step One
Name
isopropenylmagnesium bromide
Quantity
800 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-])=O.[C:11]([Mg]Br)([CH3:13])=[CH2:12].[NH4+].[Cl-]>C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:3]=1[NH:8][C:11]([CH3:13])=[CH:12]2 |f:2.3|

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
isopropenylmagnesium bromide
Quantity
800 mL
Type
reactant
Smiles
C(=C)(C)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-55 °C
Stirring
Type
CUSTOM
Details
with stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The mixture is left
EXTRACTION
Type
EXTRACTION
Details
It is extracted with ether
CUSTOM
Type
CUSTOM
Details
the extract is evaporated
WASH
Type
WASH
Details
It is washed with saturated NaCl solution
CUSTOM
Type
CUSTOM
Details
It is dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica
WASH
Type
WASH
Details
eluting with an AcOEt/cyclohexane (1/9; v/v) mixture

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC=1C=CC=C2C=C(NC12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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